(S)-(+)-Mepivacaine Hydrochloride
Overview
Description
(S)-(+)-Mepivacaine Hydrochloride is a local anesthetic of the amide type. It is chemically related to bupivacaine but pharmacologically similar to lidocaine. This compound is used for local or regional analgesia and anesthesia, particularly in dental procedures and minor surgeries . It is known for its rapid onset and medium duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Mepivacaine Hydrochloride involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then cyclized with methylamine to produce the piperidine ring, resulting in (S)-(+)-Mepivacaine. The final step involves the conversion of (S)-(+)-Mepivacaine to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to slightly cream crystalline powder .
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-Mepivacaine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or alkylating agents are typically employed.
Major Products:
Oxidation: N-oxides of (S)-(+)-Mepivacaine.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-(+)-Mepivacaine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on nerve conduction and potential neuroprotective properties.
Medicine: Extensively used in clinical research for developing new anesthetic formulations and understanding the pharmacokinetics and pharmacodynamics of local anesthetics.
Industry: Utilized in the formulation of various pharmaceutical products, particularly in dental anesthetics
Mechanism of Action
(S)-(+)-Mepivacaine Hydrochloride exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by inhibiting sodium ion influx through voltage-gated sodium channels in the neuronal cell membrane .
Comparison with Similar Compounds
Lidocaine: Similar pharmacological profile but with a shorter duration of action.
Bupivacaine: Longer duration of action but higher potential for cardiotoxicity.
Ropivacaine: Similar to bupivacaine but with a better safety profile
Uniqueness: (S)-(+)-Mepivacaine Hydrochloride is unique due to its balanced profile of rapid onset and medium duration of action, making it particularly suitable for dental and minor surgical procedures. Its enantiomeric form also contributes to its specific pharmacokinetic properties .
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIMRUQNCDCQB-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735374 | |
Record name | (2S)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7047-98-5, 34333-71-6 | |
Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:?), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7047-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepivacaine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPIVACAINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6359QUC5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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